3-[5-(4-Bromophenyl)-4-methyl-1,3-oxazol-2-yl]propanoic acid
Description
Properties
IUPAC Name |
3-[5-(4-bromophenyl)-4-methyl-1,3-oxazol-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO3/c1-8-13(9-2-4-10(14)5-3-9)18-11(15-8)6-7-12(16)17/h2-5H,6-7H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBXMUPUHCYZLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)CCC(=O)O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-Bromophenyl)-4-methyl-1,3-oxazol-2-yl]propanoic acid typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a halogenation reaction using bromine or a brominating agent.
Attachment of the Propanoic Acid Moiety: The propanoic acid group can be introduced through a carboxylation reaction or by using a suitable carboxylic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and specific solvents to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the oxazole ring.
Reduction: Reduction reactions can occur at the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.
Reduction: Reduction of the bromophenyl group can yield a phenyl derivative.
Substitution: Substitution reactions can produce various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
3-[5-(4-Bromophenyl)-4-methyl-1,3-oxazol-2-yl]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials, such as liquid crystals and polymers, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-[5-(4-Bromophenyl)-4-methyl-1,3-oxazol-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group may facilitate binding to certain enzymes or receptors, while the oxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Bromine (target compound) increases molecular weight and polarizability compared to fluorine/chlorine analogs . Trifluoromethyl groups (e.g., in ) significantly elevate lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
Biological Activity
3-[5-(4-Bromophenyl)-4-methyl-1,3-oxazol-2-yl]propanoic acid is a synthetic organic compound notable for its oxazole structure and bromophenyl substitution. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. The molecular formula of this compound is CHBrN O, with a molar mass of approximately 310.14 g/mol .
Anticancer Activity
Research indicates that compounds containing oxazole rings exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound induce apoptosis in various cancer cell lines through mechanisms involving caspase activation and cell cycle arrest .
Table 1: Summary of Anticancer Studies
| Compound | Cell Line Tested | IC (µM) | Mechanism of Action |
|---|---|---|---|
| 5e | HT-1080 | 19.56 | Caspase activation, G2/M arrest |
| 6l | A549 | 0.46 | Mitochondrial pathway, caspase-3 activation |
The biological activity of this compound is hypothesized to involve:
- Enzyme Interaction: The bromophenyl group enhances binding to target enzymes.
- Oxazole Ring Participation: The heterocyclic structure allows for hydrogen bonding and hydrophobic interactions with protein targets.
- Induction of Apoptosis: Activation of apoptotic pathways through caspase enzymes leading to programmed cell death.
Synthesis and Evaluation
A study synthesized various oxazole derivatives and evaluated their cytotoxicity against several cancer cell lines (HT-1080, A549, MCF-7). Among these compounds, those structurally related to this compound exhibited promising results in inhibiting tumor growth .
Molecular Docking Studies
Molecular docking studies suggest that the compound can form stable complexes with target proteins involved in cancer cell proliferation and survival. These studies provide insights into the potential binding sites and affinities that may explain the observed biological activities .
Q & A
Q. What are the optimized synthetic routes for 3-[5-(4-Bromophenyl)-4-methyl-1,3-oxazol-2-yl]propanoic acid?
The synthesis of oxazole derivatives often involves cyclization reactions. A common method for similar compounds involves refluxing intermediates like N-(1-aryl-1-oxopropan-2-yl)benzamides with phosphorus oxychloride (POCl₃) for 4 hours, followed by extraction with dichloromethane and purification via recrystallization from ethanol . For bromophenyl-containing oxazoles, sulfonyl or halogenated aromatic precursors are critical starting materials, as seen in the synthesis of 2-[4-(4-bromophenylsulfonyl)benzamido]propanoic acid derivatives .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
Structural confirmation requires a combination of techniques:
- Nuclear Magnetic Resonance (NMR) : For identifying proton environments and substituent positions, particularly distinguishing oxazole ring protons (δ 7.5–8.5 ppm) and propanoic acid protons (δ 2.5–3.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) by quantifying residual solvents or unreacted intermediates .
- Single-crystal X-ray diffraction : Resolves stereochemistry and confirms substituent orientation, as demonstrated for related oxazole-benzoic acid hybrids .
Q. What safety protocols are essential during handling and disposal?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory to avoid skin/eye contact with reactive intermediates like POCl₃ .
- Waste Management : Halogenated byproducts (e.g., brominated residues) must be segregated and processed by certified hazardous waste facilities to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers resolve contradictions in synthetic yields for bromophenyl-oxazole derivatives?
Discrepancies in yields (e.g., 22–86% in similar compounds) often arise from:
- Reaction conditions : Temperature control during cyclization (reflux vs. room temperature) .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of brominated intermediates compared to ethanol .
- Purification methods : Flash chromatography over silica gel improves recovery of polar propanoic acid derivatives .
Q. What structure-activity relationships (SAR) are observed in bromophenyl-oxazole derivatives for biological applications?
- Electron-withdrawing groups : The 4-bromophenyl group enhances metabolic stability and receptor binding affinity in enzyme inhibition studies .
- Oxazole ring substitution : Methyl groups at position 4 of the oxazole improve lipophilicity, as seen in cytotoxicity assays against cancer cell lines .
- Propanoic acid moiety : The carboxylic acid group facilitates salt formation for improved solubility in pharmacological assays .
Q. What methodologies are used to evaluate the compound’s potential as a kinase inhibitor or cytotoxic agent?
- Kinase inhibition assays : ATP-competitive binding studies using recombinant kinases (e.g., EGFR or VEGFR) with IC₅₀ determination via fluorescence polarization .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves (1–100 µM) to identify apoptotic pathways .
- Molecular docking : Computational modeling against target proteins (e.g., COX-2 or PARP) to predict binding modes and guide structural optimization .
Methodological Notes
- Synthetic Optimization : Always monitor reaction progress via thin-layer chromatography (TLC) when using POCl₃ to avoid over-oxidation .
- Data Validation : Cross-validate NMR assignments with 2D-COSY or HSQC experiments for complex splitting patterns .
- Biological Replicates : Use ≥3 independent replicates in cytotoxicity assays to account for cell line variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
